4-Bromo-N-methylthiazole-2-carboxamide
Description
Significance of Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry Research
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a fundamental scaffold in organic and medicinal chemistry. numberanalytics.comglobalresearchonline.net Its aromatic nature contributes to the stability of molecules in which it is found. numberanalytics.com Thiazole and its derivatives are not merely synthetic curiosities; they are integral components of numerous biologically active compounds and approved pharmaceutical drugs. bohrium.comneliti.com
The versatility of the thiazole nucleus allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries. neliti.comnih.gov Researchers have extensively explored thiazole derivatives and have discovered a broad spectrum of pharmacological activities, including:
Antimicrobial (antibacterial and antifungal) activity numberanalytics.comnih.gov
Anti-inflammatory and analgesic effects numberanalytics.com
Anticancer properties numberanalytics.comnih.gov
Antiviral (including anti-HIV) activity nih.gov
Anti-tubercular activity nih.gov
The presence of the thiazole ring in molecules like the anticancer agent Dabrafenib and the antiviral drug Ritonavir underscores its importance in drug discovery and development. bohrium.comnih.gov The ongoing research into thiazole chemistry aims to generate new molecules with improved potency, lower toxicity, and better pharmacokinetic profiles to address challenges such as drug resistance. bohrium.com
Relevance of Carboxamide Moieties in Organic Synthesis and Medicinal Chemistry Research
The carboxamide functional group is a vital component in the fields of organic synthesis and medicinal chemistry. jocpr.com Its structure, which can be considered an amide-ester hybrid, imparts significant chemical stability. nih.gov This stability makes the carboxamide a reliable building block for the construction of more complex molecules. jocpr.com
In medicinal chemistry, the carboxamide moiety is recognized as a key pharmacophore. It is present in a vast number of natural products and pharmaceutical agents. jocpr.comresearchgate.net The ability of the carboxamide group to participate in hydrogen bonding is crucial for its interaction with biological targets like enzymes and receptors. nih.gov Furthermore, its incorporation into peptide-like molecules can enhance metabolic stability and cell membrane permeability, making it a valuable surrogate for the native amide bond in peptidomimetics. nih.govacs.org The applications of carboxamides are diverse, extending to materials science, where they are used in the synthesis of functional materials and polymers. jocpr.com
Overview of Brominated Thiazole Derivatives in Synthetic Organic Chemistry
Brominated thiazoles are important intermediates in synthetic organic chemistry. The presence of a bromine atom on the thiazole ring provides a reactive handle for a variety of chemical transformations. These derivatives are typically synthesized through sequential bromination and, in some cases, debromination steps. acs.orgresearchgate.netlookchem.com Modern synthetic methods often utilize reagents like N-bromosuccinimide (NBS) as a safer alternative to elemental bromine. researchgate.net
The bromine atom can be readily replaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This reactivity allows for the facile introduction of new functional groups and the construction of more complex molecular architectures. For example, brominated thiazoles are used as precursors in the synthesis of compounds with potential antimicrobial and anticancer activities. nih.govnih.gov The ability to selectively introduce bromine at different positions on the thiazole ring (e.g., C2, C4, C5) offers chemists precise control over the synthetic route and the final structure of the target molecule. acs.org
Research Context for 4-Bromo-N-methylthiazole-2-carboxamide within Thiazole Chemistry
Within the landscape of thiazole chemistry, This compound emerges as a compound that integrates the key features discussed previously. Its molecular structure consists of a central thiazole ring, substituted with a bromine atom at the 4-position and an N-methylcarboxamide group at the 2-position.
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 959755-98-7 |
| Molecular Formula | C₅H₅BrN₂OS |
| Molecular Weight | 221.08 g/mol |
Data sourced from CymitQuimica and Anichem. cymitquimica.comanichemllc.com
This compound serves as a quintessential building block in synthetic chemistry. The N-methylcarboxamide group at the 2-position provides a site for hydrogen bonding and can influence the molecule's solubility and biological interactions. The bromine atom at the 4-position is a key site for synthetic elaboration, allowing for the attachment of various other molecular fragments through cross-coupling reactions. This strategic placement of functional groups makes this compound a valuable precursor for the synthesis of more complex thiazole derivatives intended for screening in drug discovery programs and for development in materials science.
An in-depth exploration of the synthetic methodologies for producing this compound and its related analogues reveals a multi-step process. The core of this synthesis lies in the strategic construction and subsequent functionalization of the thiazole ring, followed by the formation of the N-methylcarboxamide side chain. This article delves into the key chemical reactions and strategies employed in the synthesis of this compound, providing a detailed overview of the synthetic pathways.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-methyl-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-7-4(9)5-8-3(6)2-10-5/h2H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMODSDVCSIADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284088 | |
| Record name | 4-Bromo-N-methyl-2-thiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959755-98-7 | |
| Record name | 4-Bromo-N-methyl-2-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959755-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-methyl-2-thiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis for Compound Identification
Spectroscopic analysis is crucial for elucidating the molecular structure of 4-Bromo-N-methylthiazole-2-carboxamide by probing the interactions of its atoms and bonds with electromagnetic radiation. While specific experimental data for this compound is not widely published in publicly accessible literature, the expected outcomes for each technique can be predicted based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, three distinct signals are expected:
A singlet for the single proton attached to the thiazole (B1198619) ring (H-5). Its chemical shift would likely appear downfield due to the electronegativity of the surrounding sulfur, nitrogen, and bromine atoms.
A doublet for the three protons of the N-methyl group, split by the adjacent amide proton (N-H).
A broad quartet or singlet for the amide proton (N-H), which can exhibit variable coupling and exchange characteristics.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The structure of this compound contains five carbon atoms, each in a unique chemical environment, which would result in five distinct signals.
A signal for the carbonyl carbon (C=O) of the amide, typically found in the most downfield region of the spectrum (around 160-170 ppm).
Two signals corresponding to the carbons of the thiazole ring (C2 and C4). The carbon bearing the bromine atom (C4) would be significantly affected by its electronegativity.
A signal for the unsubstituted carbon on the thiazole ring (C5).
An upfield signal for the methyl carbon (-CH₃).
Predicted NMR Data for this compound
| ¹H NMR (Proton NMR) | ||
|---|---|---|
| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~8.0 - 8.5 | Singlet (s) | Thiazole ring proton (1H) |
| ~7.8 - 8.2 | Broad Singlet/Quartet (br s/q) | Amide proton (NH, 1H) |
| ~2.9 - 3.1 | Doublet (d) | Methyl protons (N-CH₃, 3H) |
| ¹³C NMR (Carbon NMR) | ||
| Predicted Chemical Shift (δ ppm) | Assignment | |
| ~160 - 165 | Amide Carbonyl (C=O) | |
| ~145 - 150 | Thiazole C2 | |
| ~120 - 125 | Thiazole C5 | |
| ~115 - 120 | Thiazole C4-Br | |
| ~26 - 28 | Methyl Carbon (N-CH₃) |
Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups and heterocyclic systems. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.
Expected IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H Stretch | Amide |
| 1680 - 1640 | C=O Stretch (Amide I) | Amide |
| 1570 - 1515 | N-H Bend (Amide II) | Amide |
| 1600 - 1450 | C=N and C=C Stretch | Thiazole Ring |
| 700 - 500 | C-Br Stretch | Bromo-group |
Note: The data in this table is predictive. Actual experimental values may vary.
Mass Spectrometry (MS, HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.
The mass spectrum of this compound would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak; due to the presence of bromine, there would be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).
Molecular Formula: C₅H₅BrN₂OS
Expected Monoisotopic Mass (for ⁷⁹Br): ~220.941 Da
Expected Monoisotopic Mass (for ⁸¹Br): ~222.939 Da
HRMS would be used to confirm the elemental composition by matching the experimentally measured mass to the calculated mass to within a very small margin of error (typically <5 ppm).
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula.
Theoretical Elemental Composition of C₅H₅BrN₂OS
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 27.16% |
| Hydrogen (H) | 2.28% |
| Nitrogen (N) | 12.67% |
| Bromine (Br) | 36.14% |
| Oxygen (O) | 7.24% |
| Sulfur (S) | 14.50% |
X-ray Crystallographic Analysis
Determination of Solid-State Molecular Structure
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide unambiguous confirmation of the atomic connectivity and stereochemistry of this compound.
Should a suitable single crystal be obtained, the analysis would yield detailed structural parameters, including:
Bond Lengths: The precise distances between connected atoms (e.g., C-Br, C=O, N-CH₃).
Bond Angles: The angles formed between three connected atoms, defining the geometry of the thiazole ring and the amide substituent.
Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the rotation around the bond connecting the amide group to the thiazole ring.
Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) or halogen bonding.
This data provides conclusive proof of the molecule's structure, complementing the information derived from spectroscopic methods.
Analysis of Intermolecular Interactions in Crystal Packing
The crystal structure of this compound is stabilized by a network of specific intermolecular interactions. While a definitive crystallographic study for this exact compound is not publicly available, analysis of closely related thiazole-carboxamide structures allows for a predictive understanding of the forces at play. Key interactions expected to define the crystal packing include hydrogen bonds, halogen bonds, and van der Waals forces.
The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), likely leading to the formation of robust hydrogen-bonding networks. These interactions are directional and play a significant role in the ordered arrangement of molecules in the crystal. Furthermore, the bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like oxygen or nitrogen on neighboring molecules. The thiazole ring itself can engage in π-π stacking interactions, further contributing to the stability of the crystal lattice.
| Interaction Type | Potential Participating Atoms | Significance in Crystal Packing |
| Hydrogen Bonding | N-H (donor) with C=O (acceptor) | Primary driving force for molecular assembly |
| Halogen Bonding | Br with O, N, or S | Directional interaction influencing packing |
| π-π Stacking | Thiazole rings of adjacent molecules | Contribution to overall lattice energy |
| van der Waals forces | All atoms | Non-specific attractive and repulsive forces |
Conformational Analysis and Planarity of Molecular Moieties
The conformation of this compound, particularly the orientation of the N-methylcarboxamide side chain relative to the thiazole ring, is a key structural feature. Computational studies on similar thiazole-carboxamide systems suggest that the carboxamide group has a strong preference for a conformation that is nearly coplanar with the thiazole ring. This planarity is often stabilized by intramolecular interactions, such as a hydrogen bond between the thiazole nitrogen and the amide hydrogen, and is influenced by electronic effects like resonance between the ring and the side chain.
The thiazole ring itself is an aromatic, and therefore planar, moiety. The degree to which the entire molecule achieves planarity has significant implications for its electronic properties and its ability to participate in crystal packing interactions like π-π stacking. Any significant deviation from planarity would likely be due to steric hindrance or strong intermolecular forces in the solid state that favor a twisted conformation.
Surface and Interaction Analysis
To visualize and quantify the intermolecular interactions that are challenging to discern from crystal structures alone, computational methods like Hirshfeld surface analysis are employed.
Hirshfeld Surface Analysis for Noncovalent Interactions
Hirshfeld surface analysis is a powerful tool for exploring noncovalent interactions in molecular crystals. It maps the electron distribution of a molecule within its crystalline environment, providing a visual representation of intermolecular contacts. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close contact between neighboring molecules.
For this compound, a Hirshfeld surface analysis would be expected to reveal distinct red spots on the dnorm map. These spots indicate close contacts and are anticipated to be located around the amide group, corresponding to strong N-H···O hydrogen bonds, and near the bromine atom, indicative of halogen bonding or other close contacts. The analysis provides a detailed picture of which parts of the molecule are most actively involved in intermolecular bonding.
Fingerprint Plot Interpretation
Complementary to the Hirshfeld surface is the 2D fingerprint plot, which summarizes the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atoms inside (di) and outside (de) the surface. The distribution and shape of the points on this plot provide a quantitative breakdown of the different types of interactions.
Computational and Theoretical Investigations of 4 Bromo N Methylthiazole 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. These computational methods provide insights into various molecular properties that are often difficult or impossible to determine experimentally.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies can predict molecular geometries, vibrational frequencies, and various electronic parameters with a high degree of accuracy. Such studies on thiazole (B1198619) derivatives help in understanding their structure-property relationships.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For related thiazole derivatives, FMO analysis has been performed to understand their electronic behavior. The HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is situated over the electron-deficient areas. The energy gap provides insights into the charge transfer possibilities within the molecule.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Thiazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Data is representative of thiazole carboxamide derivatives and not specific to 4-Bromo-N-methylthiazole-2-carboxamide.
The distribution of electron density within a molecule can be quantified by calculating the natural charges on each atom. This analysis helps in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity and intermolecular interactions. In thiazole carboxamide derivatives, the nitrogen and oxygen atoms of the carboxamide group, as well as the sulfur and nitrogen atoms of the thiazole ring, are typically found to have negative natural charges, indicating their nucleophilic character. Conversely, the carbonyl carbon and the carbon atoms attached to electronegative atoms tend to have positive natural charges, making them electrophilic centers.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Weak Interactions
Table 2: QTAIM Parameters for a Representative Weak Interaction in a Thiazole Derivative
| Interaction | Electron Density (ρ) | Laplacian of Electron Density (∇²ρ) |
|---|---|---|
| C-H···O | 0.015 a.u. | 0.05 a.u. |
Data is illustrative and based on findings for related thiazole compounds.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Table 3: Representative Hyperconjugative Interactions and Stabilization Energies from NBO Analysis
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(N) | π*(C=O) | 50.2 |
| LP(O) | σ*(N-C) | 25.8 |
Values are representative for thiazole carboxamide structures.
Molecular Docking Studies
Molecular docking is a computational technique extensively used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. wjarr.com It provides insights into the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein, which is crucial in rational drug design. wjarr.comnih.gov
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking studies are pivotal for predicting how a ligand like this compound or its analogues will bind within the active site of a target protein and for estimating the strength of this interaction, often expressed as a docking score or binding affinity (in kcal/mol). nih.govnih.gov Negative binding energy values indicate stable binding interactions between the receptor and the ligand. wjarr.com
For instance, computational studies on various thiazole carboxamide derivatives have been performed against several protein targets. In a study involving a quinoline-based iminothiazoline containing a bromo-substituent, molecular docking against the elastase enzyme yielded a docking score of -7.4 kcal/mol. nih.gov Similarly, docking studies of N-substituted thiazole derivatives as FabH inhibitors showed excellent mol dock scores ranging from -102.612 to -144.236. wjarr.com Another investigation on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as DNA gyrase inhibitors reported docking scores between -6.78 to -7.42 kcal/mol. als-journal.com These studies collectively demonstrate that the thiazole carboxamide scaffold can effectively bind to various enzymatic targets with favorable binding affinities.
Competitive binding and molecular docking analyses of a related compound, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, identified its preferential binding site as the sub-structural domain IIA (site I) of human serum albumin (HSA). elsevierpure.com The binding constant for this interaction was found to be strong, on the order of 10⁶ M⁻¹, indicating a stable complex formation. elsevierpure.com
Table 1: Predicted Binding Affinities of Thiazole Analogues Against Various Protein Targets
| Compound Class | Protein Target | Predicted Binding Affinity / Score |
|---|---|---|
| Quinoline-based iminothiazoline | Elastase | -7.4 kcal/mol nih.gov |
| Thiazole-based stilbene (B7821643) analogue | Topoisomerase IB | Not specified, but potent inhibition noted nih.gov |
| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA gyrase | -6.78 to -7.42 kcal/mol als-journal.com |
| N-substituted thiazole derivatives | FabH Inhibitor | -104.873 to -143.593 (Docking Score) wjarr.com |
This table presents data for analogues of this compound to illustrate the binding potential of the broader chemical class.
Identification of Key Binding Interactions and Active Site Residues
A crucial outcome of molecular docking is the identification of specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key amino acid residues in the protein's active site. nih.govnih.gov
In the docking study of a quinoline-based iminothiazoline analogue with the elastase enzyme, the analysis revealed a key hydrogen bond with the Gln34 residue. nih.gov Additionally, the stability of the complex was reinforced by hydrophobic interactions with several other residues, including Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, and Leu73. nih.gov For thiazole-based stilbene analogues targeting DNA topoisomerase IB, molecular docking provided insights into the possible binding mode within the Top1-DNA complex, highlighting the importance of specific structural features for inhibitory activity. nih.gov
Studies on the interaction of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide with human serum albumin showed that the binding is driven by a combination of spontaneous hydrophobic interactions and hydrogen bonding. elsevierpure.com The identification of such key residues and interaction types is fundamental for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues. nih.govchemrxiv.org
Table 2: Key Binding Interactions for Analogues of this compound
| Compound Analogue | Protein Target | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Quinoline-based iminothiazoline | Elastase | Gln34 | Hydrogen Bond nih.gov |
| Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 | Hydrophobic nih.gov | ||
| 4-bromo-N-(thiazol-2-yl)benzenesulfonamide | Human Serum Albumin (HSA) | Residues in Domain IIA | Hydrophobic & Hydrogen Bonding elsevierpure.com |
In Silico Assessment of Target Selectivity
Computational methods are valuable for assessing the target selectivity of a compound by comparing its binding affinities across different proteins. acs.org For example, molecular docking can be used to evaluate whether a compound binds more strongly to its intended target (e.g., a specific enzyme isoform) over off-targets, which can help predict potential side effects. acs.orgnih.gov
Studies on thiazole carboxamide derivatives designed as COX inhibitors have utilized molecular docking to understand their binding patterns within both COX-1 and COX-2 isozymes. acs.orgnih.gov By comparing the binding scores and interactions for both enzymes, researchers can predict the selectivity ratio. For instance, a compound with a bulky group might bind effectively to the larger active site of COX-2 but not as well to the more constricted COX-1 site, leading to selective inhibition. nih.gov
In a different context, the selectivity of novel thiadiazole derivatives against four different SARS-CoV-2 target enzymes was evaluated. nih.gov One compound exhibited a significantly lower binding energy for the main protease (Mpro) compared to other viral proteins like papain-like protease (PLpro) and RNA-dependent RNA polymerase (RdRp), indicating high selectivity for Mpro. nih.gov This in silico assessment is a critical step in prioritizing compounds for further development based on their desired selectivity profile.
Molecular Dynamics Simulations (if applicable for analogues)
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time, providing a deeper understanding of the stability and dynamics of a ligand-protein complex under physiological conditions. nih.gov For analogues of this compound, MD simulations have been employed to validate docking results and analyze the stability of the predicted binding poses.
A 100-nanosecond MD simulation was performed on the complex of a quinoline-based iminothiazoline analogue bound to the elastase enzyme. nih.gov The analysis of root mean square deviation (RMSD) showed that the protein-ligand complex exhibited some initial fluctuations but achieved stability after 20 ns, with the ligand remaining securely bound within the active site throughout the simulation. nih.gov
Similarly, MD simulations were used to confirm the formation of a stable complex between 4-bromo-N-(thiazol-2-yl)benzenesulfonamide and human serum albumin, noting that the binding induced conformational changes in the protein. elsevierpure.com In another study, MD simulations and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations were used to investigate the inhibitory potential of a thiazolo[3,2-a]pyridine-3-carboxamide derivative against the SARS-CoV-2 main protease, confirming the stability of the top-scoring docked complexes. samipubco.com These simulations provide crucial information on the dynamic behavior and temporal stability of the interactions predicted by molecular docking.
Computational Methodologies for ADME-T Prediction (Methodology Only)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is an integral part of modern drug discovery, allowing for the early assessment of a compound's drug-likeness. nih.gov Various computational tools and methodologies are employed for this purpose.
One commonly used approach involves web-based servers like SwissADME , which evaluates physicochemical properties and predicts pharmacokinetic parameters. nih.govresearchgate.net This tool assesses compounds based on established rules for drug-likeness, such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov SwissADME can also predict parameters related to gastrointestinal absorption, blood-brain barrier penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net
Another platform mentioned in the literature for ADME-T analysis is the QiKProp module , often used within larger computational chemistry software suites. acs.org This tool is used to predict a wide range of pharmaceutically relevant properties for organic molecules, helping to filter and prioritize candidates based on their predicted ADME profiles. acs.org These computational methodologies enable researchers to identify potential liabilities in drug candidates at an early stage, guiding the optimization of molecules with more favorable pharmacokinetic and safety profiles. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Thiazole Carboxamide Derivatives
Influence of Bromine Substitution on Thiazole (B1198619) Ring
The substitution of a bromine atom on the thiazole ring has been shown to significantly influence the biological activity of thiazole carboxamide derivatives. Halogen substitutions, in general, can alter the electronic properties, lipophilicity, and binding interactions of a molecule.
In studies on antimicrobial agents, the presence and position of a halogen on an associated aryl ring have been noted as important for activity. For instance, SAR studies on certain series of thiazole derivatives revealed that the presence of a chloro- or fluoro-substituted phenyl ring was a primary requirement for antimicrobial effects. nih.gov More directly, specific research into antifungal activity has demonstrated the superiority of bromine substitution. A study of one series of compounds found that bromo-substituted derivatives exhibited the best antifungal activity against Aspergillus niger when compared to other analogs. nih.gov In contrast, chloro-substitution at the same position enhanced activity against Pseudomonas aeruginosa, indicating that the nature of the halogen can modulate the spectrum of antimicrobial action. nih.gov
| Substituent (R³) | Observed Activity Enhancement | Target Organism Example | Source |
|---|---|---|---|
| Bromine (Br) | Best antifungal activity in the series | Aspergillus niger | nih.gov |
| Chlorine (Cl) | Increased activity against specific bacteria | P. aeruginosa | nih.gov |
| Dimethyl (CH₃)₂ | Increased activity against specific bacteria | S. aureus | nih.gov |
Impact of N-Substitution on Carboxamide Moiety
In the context of cyclooxygenase (COX) inhibitors, extensive SAR studies have been conducted on N-aryl thiazole carboxamides. nih.govacs.org The nature of the substitution on the N-aryl ring significantly impacts potency and selectivity for COX-2 over COX-1.
Lipophilicity and Bulk: The introduction of a large, lipophilic t-butyl group on the N-phenyl ring was found to increase potency against both COX-1 and COX-2. nih.gov This bulky group can interact favorably with hydrophobic pockets within the COX active site. nih.govacs.org Molecular docking studies suggest the t-butyl group helps to position other parts of the molecule optimally for key interactions, such as hydrogen bonding with ARG-513. acs.org
Methoxy (B1213986) Groups: The presence of methoxy groups on the N-phenyl ring also influences activity. A trimethoxy-substituted compound was identified as the most selective COX-2 inhibitor in one series, suggesting that its bulky nature prevents it from binding well to the narrower COX-1 active site. metu.edu.trnih.gov
| Compound ID (Source) | N-Substituent | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| 2a nih.gov | 3,4,5-trimethoxyphenyl | 2.651 | 0.958 | 2.77 |
| 2b nih.gov | 4-(t-butyl)phenyl | 0.239 | 0.191 | 1.25 |
| 2f (as referenced in metu.edu.tr) | trimethoxyphenyl | N/A | N/A | 3.67 (Most selective) |
| 2h (as referenced in nih.gov) | 4-(t-butyl)phenyl | N/A (% inh: 58.2) | N/A (% inh: 81.5) | N/A (Most potent) |
Correlation of Structural Features with Specific Biological Target Interactions
The therapeutic effects of thiazole carboxamide derivatives are derived from their interactions with specific biological macromolecules. The thiazole ring, carboxamide linker, and various substituents all contribute to the binding affinity and selectivity for these targets.
c-Met Kinase: Thiazole carboxamides have been developed as potent inhibitors of c-Met kinase, a target in cancer therapy. The thiazole moiety is thought to form hydrogen bonds with the kinase hinge region due to its electron-rich character. nih.gov The amide functional group also plays a crucial role by forming unique hydrogen bonding interactions, which is a common feature in many clinically approved kinase inhibitors. nih.gov Docking studies of a promising inhibitor, 51am, revealed key interactions with c-Met, providing insights for the discovery of more selective inhibitors. nih.gov
Cyclooxygenase (COX) Enzymes: As discussed, N-aryl thiazole carboxamides are effective COX inhibitors. The thiazole core acts as a central scaffold. The N-aryl group projects into a secondary binding pocket of the COX active site, and substitutions on this ring are critical for determining selectivity between COX-1 and COX-2 isozymes. acs.org For example, bulky substituents on the N-phenyl ring are better accommodated by the larger secondary pocket of COX-2, leading to selective inhibition. metu.edu.tr
Cholinesterases: In the design of cholinesterase inhibitors for potential use in treating functional dyspepsia or neurodegenerative diseases, the thiazole nucleus is a key structural element. academie-sciences.fr SAR studies have shown that the amide N-H group can act as a crucial hydrogen bond donor, and the distance and geometry between the thiazole ring and other aromatic moieties are critical for effective binding to the enzyme's active site. academie-sciences.fr N-methylation can abolish activity by removing this hydrogen bond donor capability, demonstrating a direct correlation between this structural feature and target interaction. academie-sciences.fr
Molecular Design Principles for Optimized Derivatives
The development of optimized thiazole carboxamide derivatives is guided by several key molecular design principles derived from extensive SAR and SPR studies.
Scaffold Hopping and Pharmacophore Merging: A successful strategy involves incorporating the thiazole carboxamide scaffold, a known antitumor functional fragment, into existing pharmacophores of known inhibitors. nih.gov This approach, known as pharmacophore merging, can lead to the discovery of novel inhibitors with improved efficacy, better selectivity, and potentially reduced toxicity. nih.gov
Exploitation of Hydrophobic Pockets: For targets like COX enzymes, designing molecules with bulky, lipophilic groups on the N-substituted moiety is a key principle for enhancing potency. nih.govacs.org These groups can occupy hydrophobic regions of the binding site, leading to stronger binding affinity.
Strategic Placement of Hydrogen Bond Donors/Acceptors: The amide linker is a critical interaction point. Preserving the N-H as a hydrogen bond donor can be essential for activity against certain targets like cholinesterases. academie-sciences.fr The electron-rich thiazole and thiadiazole rings are also assumed to preferentially form hydrogen bonds with targets like c-Met. nih.gov
By applying these principles, medicinal chemists can rationally design and synthesize new generations of thiazole carboxamide derivatives with optimized activity against a wide range of biological targets.
Future Directions and Emerging Research Avenues
Advancements in Synthetic Methodologies for Thiazole (B1198619) Carboxamides
The synthesis of thiazole carboxamides is moving beyond traditional Hantzsch thiazole synthesis, with several innovative methodologies emerging to enhance efficiency, diversity, and sustainability.
One significant area of advancement is the application of flow chemistry . Continuous flow microreactor systems offer precise control over reaction parameters, leading to rapid and high-yielding syntheses of highly functionalized thiazole derivatives. nih.govmtak.hu For instance, a sequential Hantzsch thiazole synthesis, deketalization, and Biginelli multicomponent reaction has been successfully demonstrated in a continuous flow process, allowing for the efficient construction of complex molecules without the need for isolating intermediates. nih.gov This approach is not only time-efficient but also allows for the safe handling of hazardous reagents and intermediates. mtak.hu The in-situ generation and utilization of by-products, such as HBr liberated during thiazole formation to catalyze subsequent reactions, further highlights the elegance and efficiency of flow synthesis. nih.gov
Another key development is the use of C-H activation strategies. rsc.orgnih.gov Palladium-catalyzed regioselective C-H alkenylation has enabled the diversified synthesis of multifunctionalized thiazole derivatives, allowing for the introduction of various substituents at the C-2, C-4, and C-5 positions. rsc.orgnih.gov These methods provide a more atom-economical and direct route to functionalized thiazoles compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgacs.org
The following table summarizes some of the advanced synthetic methods being explored for thiazole carboxamide synthesis:
| Methodology | Description | Advantages |
| Flow Chemistry | Reactions are carried out in a continuously flowing stream within a microreactor. | Rapid reaction times, high yields, improved safety, potential for automation. nih.govmtak.huresearchgate.net |
| C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-activated substrates. | Atom economy, step efficiency, access to novel substitution patterns. rsc.orgnih.govrsc.org |
| Multicomponent Reactions | Three or more reactants combine in a single step to form a complex product. | High efficiency, molecular diversity, reduced waste. nih.govnih.gov |
Integrated Computational and Experimental Approaches in Design and Discovery
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of thiazole-based drug candidates. plos.orgnih.govresearchgate.net In silico techniques are increasingly being used to guide the design of novel molecules with desired biological activities and drug-like properties.
Molecular docking studies are routinely employed to predict the binding modes of thiazole carboxamide derivatives within the active sites of biological targets. acs.orgsciepub.com This allows for the rational design of compounds with improved affinity and selectivity. For example, docking studies have been used to understand the binding interactions of thiazole carboxamide derivatives with enzymes like cyclooxygenase (COX) and various kinases. acs.org
Quantitative Structure-Activity Relationship (QSAR) studies help in identifying the key structural features that are crucial for the biological activity of a series of compounds. nih.govresearchgate.net By correlating molecular descriptors with biological data, QSAR models can predict the activity of untested analogues, thereby prioritizing synthetic efforts. nih.gov
Density Functional Theory (DFT) analysis provides insights into the electronic properties of molecules, such as HOMO-LUMO energy gaps, which can be correlated with their reactivity and biological activity. plos.org
These computational predictions are then validated through experimental synthesis and biological evaluation. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. For instance, integrated approaches have been successfully used to develop potent inhibitors of c-Met kinase and COX enzymes. acs.orgnih.gov
A summary of integrated approaches is presented in the table below:
| Approach | Application in Thiazole Carboxamide Research |
| Molecular Docking | Predicting binding modes and affinities to protein targets. acs.orgsciepub.com |
| QSAR | Identifying key structural features for biological activity and predicting the potency of new analogues. nih.govresearchgate.net |
| DFT Analysis | Understanding electronic properties and chemical reactivity. plos.org |
| In Silico ADME-T Prediction | Assessing drug-likeness and potential toxicity profiles early in the discovery process. nih.govresearchgate.net |
Exploration of Novel Chemical Reactivity of Brominated Thiazoles
The bromine atom on the thiazole ring of 4-Bromo-N-methylthiazole-2-carboxamide serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse analogues. researchgate.netnih.gov
Palladium-catalyzed cross-coupling reactions , such as Negishi and Stille couplings, are well-established methods for forming carbon-carbon bonds at the 4-position of the thiazole ring. nih.gov These reactions allow for the introduction of various alkyl, aryl, and alkynyl substituents.
Recent research has also focused on the lithiation of bromothiazoles followed by quenching with various electrophiles. researchgate.netgrowingscience.comsemanticscholar.org This approach provides access to a wide array of functionalized thiazoles that may not be accessible through other methods. For example, treatment with lithium diisopropylamide (LDA) can lead to lithiation at the 5-position, allowing for subsequent functionalization at that site. growingscience.com
The emergence of photocatalysis offers new avenues for the functionalization of brominated thiazoles under mild reaction conditions. researchgate.netbeilstein-journals.orgrsc.orgbeilstein-journals.org Visible-light-induced reactions can promote novel transformations that are often complementary to traditional methods, enabling the introduction of functional groups with high selectivity. nih.gov
The following table highlights some of the key reactivity trends of brominated thiazoles:
| Reaction Type | Reagents/Conditions | Outcome |
| Negishi Coupling | Organozinc reagents, Pd catalyst | C-C bond formation with alkyl and aryl groups. nih.gov |
| Stille Coupling | Organotin reagents, Pd catalyst | C-C bond formation with aryl and alkynyl groups. nih.gov |
| Lithiation | Organolithium reagents (e.g., n-BuLi, LDA) followed by electrophiles | Introduction of a wide range of functional groups. growingscience.comsemanticscholar.org |
| Photocatalysis | Visible light, photocatalyst | Novel C-H functionalization and other transformations under mild conditions. researchgate.netbeilstein-journals.orgrsc.org |
Rational Design of Analogue Libraries for Targeted Research
The systematic exploration of the chemical space around the this compound scaffold through the creation of analogue libraries is a powerful strategy for identifying compounds with optimized properties for specific biological targets.
Fragment-Based Drug Discovery (FBDD) is a promising approach where small, low-complexity molecules (fragments) that bind to a target are identified and then elaborated or combined to generate more potent leads. nih.govnih.govresearchgate.neth1.co The thiazole carboxamide core can serve as a starting point for fragment-based approaches, with libraries of analogues designed to probe specific interactions within a target's binding site. nih.govnih.gov
Diversity-Oriented Synthesis (DOS) aims to create structurally diverse and complex small molecules from simple starting materials in a limited number of steps. nih.govnih.govfrontiersin.org This strategy can be applied to the thiazole carboxamide scaffold to generate a wide range of analogues with different substitution patterns and stereochemistry, increasing the probability of discovering novel biological activities.
The design of targeted libraries focuses on synthesizing a collection of related compounds that are biased towards a specific biological target or family of targets. For example, libraries of 2-substituted thiazole carboxamides have been designed and synthesized to identify potent inhibitors of Akt kinases. ecnu.edu.cnresearchgate.netnih.gov Similarly, thiazole/thiadiazole carboxamide-based libraries have been developed to discover novel c-Met kinase inhibitors. nih.govtandfonline.comresearchgate.net
Key strategies for designing analogue libraries are summarized below:
| Design Strategy | Description | Application for Thiazole Carboxamides |
| Fragment-Based Drug Discovery (FBDD) | Building high-affinity ligands from smaller, low-complexity fragments. | Using the thiazole core as a starting fragment for hit-to-lead optimization. nih.govnih.govresearchgate.net |
| Diversity-Oriented Synthesis (DOS) | Creating a wide range of structurally diverse molecules. | Generating novel thiazole carboxamide analogues with varied scaffolds and functionalities. nih.govnih.govfrontiersin.org |
| Targeted Libraries | Synthesizing focused libraries of compounds for a specific biological target. | Developing potent and selective inhibitors for targets such as kinases. nih.govecnu.edu.cnresearchgate.netnih.gov |
Q & A
Q. How can researchers optimize the synthesis of 4-Bromo-N-methylthiazole-2-carboxamide to improve yield and purity?
- Methodological Answer : The synthesis can be optimized by adjusting reaction conditions such as solvent choice (e.g., acetonitrile or DMF for cyclization), reaction time (1–3 minutes under reflux for intermediate steps), and catalyst systems (e.g., Ru-based catalysts for decarboxylative alkylation) . Purification via silica gel column chromatography and recrystallization in solvents like ethanol or ethyl acetate enhances purity. Monitoring reaction progress using TLC or HPLC ensures minimal byproduct formation .
Q. What analytical methods are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR spectroscopy : Confirms structural integrity by identifying characteristic peaks (e.g., bromine-induced deshielding at C-4 of the thiazole ring, methylamide protons at δ ~2.8–3.2 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~220–250) and detects isotopic patterns from bromine .
- X-ray crystallography : Resolves ambiguous stereochemistry or crystal packing effects, as demonstrated for structurally similar brominated carboxamides .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 4-position of the thiazole ring serves as a reactive handle for Suzuki-Miyaura coupling, enabling aryl/heteroaryl group introductions. Researchers should use Pd(PPh3)4 or PdCl2(dppf) catalysts with bases like K2CO3 in degassed THF/H2O at 80–100°C . Control experiments (e.g., replacing Br with Cl) can validate electronic effects on reaction rates.
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Systematic substitution : Modify the N-methyl group (e.g., N-alkyl, N-aryl) or replace bromine with other halogens/electron-withdrawing groups to assess steric/electronic impacts .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding at the carboxamide moiety) .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate structural changes with activity trends .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardize assay conditions : Control variables such as cell line origin, serum concentration, and incubation time. For example, immunosuppressant activity reported in thiazole derivatives may vary due to differences in immune cell models .
- Validate target engagement : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .
- Replicate studies : Collaborate with independent labs to verify reproducibility, especially for conflicting cytotoxicity or enzyme inhibition results.
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Screen against crystal structures of targets (e.g., COX-2, EGFR) to prioritize high-affinity candidates. Focus on hydrophobic interactions with the bromothiazole core and hydrogen bonds with the carboxamide .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., GROMACS) over 100+ ns to assess binding stability and conformational changes .
- Free energy calculations (MM/PBSA) : Quantify contributions of specific residues to binding energy, guiding rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
